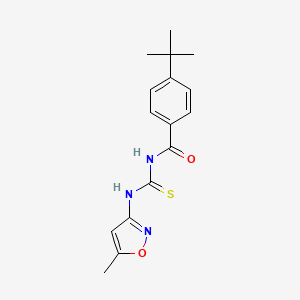

1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

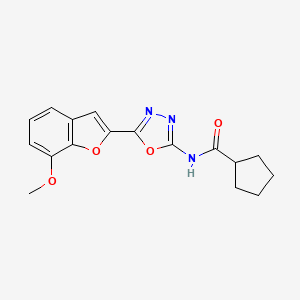

1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea is a chemical compound with the molecular formula C16H19N3O2S . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from medicinal chemistry to materials science.

Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C16H19N3O2S . The specific details about the arrangement of atoms and bonds within the molecule are not provided in the retrieved information.Applications De Recherche Scientifique

Gas-phase Pyrolysis in Heterocyclic Synthesis

1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea has been utilized in gas-phase pyrolysis for heterocyclic synthesis. This process involves homogeneous and unimolecular reactions, following first-order kinetics. The pyrolytic reaction is significant in synthesizing new heterocyclic compounds, providing both mechanistic information and potential applications in various fields, including pharmaceuticals and materials science. The study by Al-Awadi and Elnagdi (1997) details the kinetics and product analysis of this process, using gas-phase elimination reactions of substituted aminoazoles, including this compound (Al-Awadi & Elnagdi, 1997).

Synthesis and Antimicrobial Activities

The compound is also involved in the synthesis of various thioureas and their derivatives. These derivatives exhibit significant antibacterial activities, as demonstrated in the study by Saeed and Batool (2007). They explored the synthesis of different thioureas, including this compound, and evaluated their antimicrobial properties, highlighting their potential as antimicrobial agents (Saeed & Batool, 2007).

Antifungal and Yeast Inhibition

This compound has been studied for its antifungal activities. Del Campo et al. (2004) synthesized thiourea derivatives, including variants similar to this compound, and evaluated their effects against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae. The study indicates the potential of these compounds in controlling fungal and yeast infections (Del Campo et al., 2004).

Virtual Screening and Anticancer Applications

Ruswanto et al. (2021) explored the synthesis of a complex involving a thiourea derivative for anticancer applications. While not the exact compound , this study underscores the broader scope of thiourea derivatives, including this compound, in the development of anticancer drugs. The study includes virtual screening for pharmacokinetics and toxicity, indicating the versatility of such compounds in drug discovery (Ruswanto et al., 2021).

Mécanisme D'action

The mechanism of action of 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea is not specified in the retrieved information. Its applications in scientific research suggest that it may interact with other substances in a variety of ways.

Safety and Hazards

Propriétés

IUPAC Name |

4-tert-butyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-10-9-13(19-21-10)17-15(22)18-14(20)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIVZHZZXICMDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)

![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2359431.png)

![1-(2,6-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2359433.png)

![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)

![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)

![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)

![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)